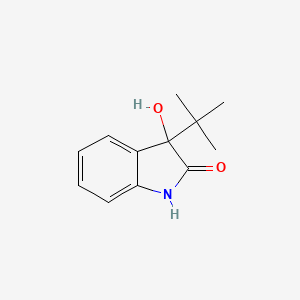![molecular formula C24H31N3O3 B6018043 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018043.png)
7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane, also known as Dimebon, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. Dimebon is a member of the spirocyclic piperidine family of compounds, which are known for their ability to interact with a variety of biological targets.
Mechanism of Action
The exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve the modulation of multiple biological targets. This compound has been shown to interact with various receptors in the brain, including the NMDA receptor, the sigma-1 receptor, and the 5-HT6 receptor. In addition, this compound has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. In addition, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane in lab experiments is its ability to interact with multiple biological targets, making it a versatile compound for studying various pathways and mechanisms. In addition, this compound has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for use in animal studies. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for research on 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane. One area of interest is the development of more efficient synthesis methods for this compound and related spirocyclic piperidine compounds. In addition, further research is needed to fully understand the mechanism of action of this compound and its interactions with various biological targets. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, particularly for the treatment of neurodegenerative disorders and cancer.
Synthesis Methods
The synthesis of 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of 2,3-dimethoxybenzaldehyde with 3-pyridinylacetic acid, followed by cyclization with ammonia to form the spirocyclic piperidine core. The resulting compound is then purified using various chromatographic techniques to obtain the final product. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that this compound has neuroprotective, anti-inflammatory, and anti-oxidant effects, making it a promising candidate for the treatment of various neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. In addition, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-29-21-8-3-7-20(23(21)30-2)16-26-12-5-9-24(17-26)10-13-27(18-24)22(28)14-19-6-4-11-25-15-19/h3-4,6-8,11,15H,5,9-10,12-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSLKVUVEHDOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6017967.png)
![2-[2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6017974.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6017975.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6017980.png)

![methyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B6017996.png)

![3-[2-(2-fluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B6018011.png)
![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide](/img/structure/B6018012.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6018019.png)

![methyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B6018032.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)
![5-[(2,1,3-benzothiadiazol-5-ylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018060.png)